molecular formula C9H10N2 B2781906 3-Amino-2,5-dimethylbenzonitrile CAS No. 90557-28-1

3-Amino-2,5-dimethylbenzonitrile

Cat. No. B2781906
CAS RN: 90557-28-1
M. Wt: 146.193
InChI Key: GBMHMRUGCQCDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,5-dimethylbenzonitrile is a chemical compound with the molecular formula C9H10N2. It is a pale-yellow to yellow-brown solid and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H10N2/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4H,11H2,1-2H3 . This indicates that the molecule consists of a benzonitrile core with amino and methyl groups attached.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 146.19 . The compound is likely soluble, given its predicted water solubility .

Scientific Research Applications

3-Amino-2,5-dimethylbenzonitrile has been used in a variety of scientific research applications, including as a reagent for organic synthesis and as a pharmaceutical intermediate. It has been used as a reagent for the synthesis of a variety of compounds, including amides, amines, and nitriles. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs.

Mechanism of Action

Advantages and Limitations for Lab Experiments

3-Amino-2,5-dimethylbenzonitrile has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in laboratory settings. It is also relatively inexpensive and readily available, making it an attractive choice for researchers. The main limitation of this compound is that it has not been extensively studied, making it difficult to predict its effects in certain situations.

Future Directions

Future research on 3-Amino-2,5-dimethylbenzonitrile should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, more research is needed to further understand its biochemical and physiological effects and to determine the optimal dosage and administration route for its use in clinical settings. Finally, further research should be conducted to explore its potential use in other areas, such as agriculture, cosmetics, and food production.

Synthesis Methods

3-Amino-2,5-dimethylbenzonitrile can be synthesized through several methods, including the condensation of methylbenzoic acid and aniline, and the reaction between dimethylbenzamide and ammonia. The most common method is the reaction between dimethylbenzamide and ammonia, which can be conducted in a variety of solvents, including water, methanol, ethanol, and acetonitrile. The reaction is typically conducted at temperatures between 50-100°C and results in a yield of approximately 90%.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

3-amino-2,5-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMHMRUGCQCDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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